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molecular formula C10H5ClF3NO B8770100 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole

Cat. No. B8770100
M. Wt: 247.60 g/mol
InChI Key: SYHSLHSORXANMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851469B2

Procedure details

As described for Example 1b, 3-(4-chloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-5-ol (39.6 g, 149 mmol), instead of 3-phenyl-5-hydroxy-5-(trifluoromethyl)isoxazoline, was converted to the title compound (36.0 g, 98%) which was obtained as a light brown oil. MS: m/e=247.3 [M−H]−.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][C:11]([C:14]([F:17])([F:16])[F:15])(O)[O:10][N:9]=2)=[CH:4][CH:3]=1.C1(C2CC(O)(C(F)(F)F)ON=2)C=CC=CC=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:12]=[C:11]([C:14]([F:16])([F:15])[F:17])[O:10][N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NOC(C1)(O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(C1)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NOC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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